Evaluating Submicromolar MAO-B Inhibition: A Comparative Look at Phenoxyacetamide Potency
While direct data for this specific compound is not available, class-level inference strongly suggests its potential as a monoamine oxidase (MAO) inhibitor. The phenoxyacetamide family contains some of the most potent MAO-B inhibitors reported. For instance, a highly optimized analog, 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21), demonstrated an IC50 of 0.07 µM against MAO-B [1]. In contrast, many simpler, unoptimized phenoxyacetamides show significantly weaker or no activity. The specific substitution pattern of N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride provides a distinct starting point for exploring structure-activity relationships (SAR) within this potent inhibitor class, offering a different chemical handle for optimization compared to the published lead compounds.
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | Activity unknown; provides a novel scaffold for SAR exploration |
| Comparator Or Baseline | Optimized phenoxyacetamide analog: 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) |
| Quantified Difference | Comparator IC50: 0.07 µM [1] |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B |
Why This Matters
This data positions the compound within a known class of potent MAO inhibitors, justifying its procurement for targeted medicinal chemistry campaigns aimed at neurodegenerative or neuropsychiatric disorders.
- [1] Tripathi, R. K. P., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. View Source
